molecular formula C18H14N2O2S2 B2637290 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797246-55-9

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2637290
CAS No.: 1797246-55-9
M. Wt: 354.44
InChI Key: ZHHKLJQIXVFYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring and a hydroxythiophenylmethyl substituent on the thiophene moiety. This compound combines a rigid benzamide core with two thiophene rings, one of which is functionalized with a hydroxyl group. The cyano group may enhance electron-withdrawing properties, influencing reactivity or binding affinity, while the hydroxyl group could improve solubility or participate in hydrogen bonding .

Properties

IUPAC Name

3-cyano-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11,17,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKLJQIXVFYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

    Reduction: Formation of 3-amino-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and core modifications:

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Reference
3-Cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide Benzamide, dual thiophene rings, cyano (3-position), hydroxymethyl linkage ~397.45* Cyano, hydroxyl, thiophene, benzamide Target Compound
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Benzamide, morpholine (chair conformation), thiophene 316.39 Morpholine, thiophene, benzamide
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Benzamide, chloro (4-position), thioxo-oxadiazole 353.87 Chloro, thioxo, oxadiazole
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitrobenzamide Benzamide, nitro (5-position), hydroxy (3-position), thiazole 350.35 Nitro, hydroxyl, thiazole

*Calculated based on molecular formula.

Key Observations:

  • Thiophene vs. Morpholine/Thiazole/Oxadiazole: The dual thiophene rings in the target compound may enhance π-π stacking compared to morpholine (in ) or oxadiazole (in ), which are more polar and conformationally flexible.
  • Cyano vs.
  • Hydroxyl Group Placement: The hydroxymethyl linkage in the target compound differs from the direct hydroxyl substitution in , possibly affecting solubility and hydrogen-bonding interactions.

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility relative to the chloro-substituted analog in , which is more lipophilic.

Biological Activity

3-Cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 2034481-85-9

The structure features a cyano group, hydroxy group, and thiophene rings, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It could bind to various receptors, similar to other benzamide derivatives, affecting cellular signaling.
  • Signal Transduction Pathways : The presence of functional groups allows for potential modulation of signal transduction pathways, which are crucial in various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:

  • Anticancer Activity : Analogous compounds have shown significant inhibitory effects on tumor growth by targeting specific kinases involved in cancer progression. For instance, quinazoline derivatives have demonstrated strong activity against EGFR (Epidermal Growth Factor Receptor) with IC50 values in the nanomolar range .
CompoundActivityIC50 (µM)
3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamideAnticancerTBD
Quinazoline DerivativeEGFR Inhibitor0.47
Standard ErlotinibEGFR Inhibitor7.59

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For example, a study showed that modifications in the benzamide structure significantly enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Other related thiophene-containing compounds have been evaluated for antibacterial properties, showing effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.